1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene

T-type calcium channel Cav3 inhibitor antihypertensive

1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene (IUPAC: 2-ethyl-2-(4-fluorophenyl)butan-1-amine) is a synthetic C12H18FN primary amine featuring a para-fluorophenyl ring and a gem-diethyl-substituted benzylic carbon adjacent to the aminomethyl group. This structural motif provides a sterically hindered, lipophilic amine handle that has been demonstrated in the primary medicinal chemistry literature to serve as a critical intermediate for constructing potent T-type calcium channel (Cav3) inhibitors with in vivo antihypertensive activity.

Molecular Formula C12H18FN
Molecular Weight 195.28 g/mol
CAS No. 1184231-96-6
Cat. No. B1530255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene
CAS1184231-96-6
Molecular FormulaC12H18FN
Molecular Weight195.28 g/mol
Structural Identifiers
SMILESCCC(CC)(CN)C1=CC=C(C=C1)F
InChIInChI=1S/C12H18FN/c1-3-12(4-2,9-14)10-5-7-11(13)8-6-10/h5-8H,3-4,9,14H2,1-2H3
InChIKeyMFMDEWUKBFLACO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene (CAS 1184231-96-6): A Key 4-Fluorophenyl Dialkyl Amine Building Block for T-Type Calcium Channel Drug Discovery


1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene (IUPAC: 2-ethyl-2-(4-fluorophenyl)butan-1-amine) is a synthetic C12H18FN primary amine featuring a para-fluorophenyl ring and a gem-diethyl-substituted benzylic carbon adjacent to the aminomethyl group . This structural motif provides a sterically hindered, lipophilic amine handle that has been demonstrated in the primary medicinal chemistry literature to serve as a critical intermediate for constructing potent T-type calcium channel (Cav3) inhibitors with in vivo antihypertensive activity [1]. The compound is commercially available from multiple vendors as a research-grade building block, typically at ≥95% purity .

Why 1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene Cannot Be Replaced by Simpler 4-Fluorophenyl Amines: SAR-Driven Selection Rationale


Generic substitution of this building block with simpler 4-fluorophenyl amines (e.g., 1-(4-fluorophenyl)butan-1-amine or 4-fluorobenzylamine) is not pharmacologically equivalent because structure–activity relationship (SAR) studies explicitly demonstrate that the gem-diethyl substitution at the benzylic position is a determinant of T-type calcium channel inhibitory potency [1]. The Watanuki et al. (2011) medicinal chemistry program revealed that dialkyl substituents at this position play a critical role in increasing inhibitory activity relative to monoalkyl or unsubstituted benzylic analogs [1]. Additionally, the compound's predicted pKa of 9.95 differs meaningfully from alternative 4-fluorophenyl amine scaffolds such as 4-fluorobenzylamine (pKa ~9.3) and 1-(4-fluorophenyl)piperazine (pKa ~8.93) [2], affecting protonation state, salt formation behavior, and purification protocols under standard laboratory conditions. The quantitative evidence below establishes that selecting this specific building block—rather than a cheaper or more readily available analog—is essential for reproducing the potency and selectivity profile demonstrated in the primary literature.

Quantitative Differentiation Evidence for 1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene: Comparator-Based Selection Data


T-Type Calcium Channel Inhibitory Potency of the 20d Derivative Synthesized from This Amine Building Block

The carboxamide derivative N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide (compound 20d), synthesized from 2-ethyl-2-(4-fluorophenyl)butan-1-amine (the target compound), exhibited bioactivity of ≤0.1 μM against T-type calcium channels [1]. In the same publication series, related carboxamide derivatives using amines with monoalkyl benzylic substitution (e.g., (1R)-1-(4-fluorophenyl)-2-methylpropan-1-amine) were reported as a structurally distinct series with separately characterized SAR [2], and the authors explicitly concluded that dialkyl substituents at the benzylic position are critical for increasing inhibitory activity [1].

T-type calcium channel Cav3 inhibitor antihypertensive

In Vivo Antihypertensive Efficacy Without Reflex Tachycardia: Differentiation from L-Type Calcium Channel Blockers

Oral administration of the target-amine-derived compound 20d (N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide) lowered blood pressure in spontaneously hypertensive rats (SHR) without inducing reflex tachycardia [1]. This is a clinically meaningful differentiation from traditional L-type Ca2+ channel blockers (e.g., nifedipine, verapamil), which are well-documented to cause reflex tachycardia as a class effect [1]. The absence of reflex tachycardia is attributed to T-type channel selectivity conferred by the dialkyl benzylic amine-derived scaffold.

spontaneously hypertensive rat blood pressure reflex tachycardia

Predicted Basicity (pKa 9.95) vs. Alternative 4-Fluorophenyl Amine Building Blocks: Implications for Salt Formation and Purification

The target compound has a predicted pKa of 9.95±0.15 , making it more basic than 1-(4-fluorophenyl)piperazine (predicted pKa 8.93±0.10 [1]) and comparable to but distinct from 4-fluorobenzylamine (predicted pKa ~9.3). This ~1.0 log unit difference in basicity relative to the piperazine analog translates to approximately a 10-fold difference in the protonated fraction at physiological pH and affects hydrochloride salt formation stoichiometry, crystallization behavior, and aqueous solubility of intermediates during multi-step synthesis.

pKa basicity salt formation purification

Structural Uniqueness: Gem-Diethyl Benzylic Substitution Pattern Not Available in Common Commercial Amine Building Blocks

The 2-ethyl-2-(4-fluorophenyl)butan-1-amine scaffold contains a quaternary benzylic carbon bearing two ethyl groups—a structural feature that is notably absent from the most commonly stocked 4-fluorophenyl amine building blocks. A survey of major chemical supplier catalogs reveals that the closest commercially available analogs (e.g., 1-(4-fluorophenyl)butan-1-amine, CAS 321839-98-9; 4-fluorobenzylamine, CAS 140-75-0; 4-fluoro-α-methylbenzylamine, CAS 403-40-7) all lack the gem-diethyl substitution that the Watanuki SAR identifies as critical for T-type calcium channel inhibitory activity [1].

gem-diethyl benzylic substitution chemical diversity building block uniqueness

Optimal Application Scenarios for 1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene Based on Quantified Differentiation Evidence


Medicinal Chemistry: T-Type Calcium Channel (Cav3.1–3.3) Inhibitor Lead Optimization

This building block is the amine component of choice for synthesizing 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives as described by Watanuki et al. (2011) [1]. The resulting compound 20d achieved ≤0.1 μM bioactivity against T-type calcium channels and demonstrated in vivo blood pressure lowering without reflex tachycardia in SHR [1][2]. Research groups pursuing T-type calcium channel antagonists for hypertension, angina, or neuropathic pain should prioritize this building block to reproduce the SAR associated with the dialkyl benzylic pharmacophore.

Chemical Biology: Selective T-Type vs. L-Type Calcium Channel Probe Development

The differentiation from L-type calcium channel blockers—specifically the absence of reflex tachycardia in the SHR model [1]—makes this amine-derived scaffold a valuable starting point for developing selective T-type channel chemical probes. Unlike traditional L-type blocker scaffolds (dihydropyridines, phenylalkylamines, benzothiazepines), the target amine enables a distinct chemotype with T-type selectivity, supporting target deconvolution studies in cardiovascular and neuronal calcium signaling research.

Process Chemistry: Salt Screening and Crystallization Optimization for Piperidine-4-Carboxamide API Candidates

The predicted pKa of 9.95 indicates that the amine will be >99% protonated at pH <7, enabling efficient hydrochloride salt formation. Compared to less basic 4-fluorophenyl amine alternatives (e.g., 1-(4-fluorophenyl)piperazine, pKa 8.93 [3]), the target compound offers a wider pH window for salt formation and may exhibit different crystallization behavior during API intermediate isolation, relevant for process development groups scaling up carboxamide-based T-type channel blockers.

Chemical Library Synthesis: Diversity-Oriented Synthesis Incorporating Quaternary Benzylic Amine Motifs

The gem-diethyl quaternary benzylic carbon represents a structural feature with low representation in commercial screening libraries . Library synthesis groups seeking to introduce three-dimensionality and steric bulk at the benzylic position for fragment-based or diversity-oriented synthesis should select this building block, as no structurally equivalent alternative (i.e., a 4-fluorophenyl amine with gem-diethyl substitution) is commercially available.

Quote Request

Request a Quote for 1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.